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molecular formula C9H10FNO2 B8813298 Methyl 2-(3-amino-4-fluorophenyl)acetate

Methyl 2-(3-amino-4-fluorophenyl)acetate

Cat. No. B8813298
M. Wt: 183.18 g/mol
InChI Key: ZBZJANLOXILCGX-UHFFFAOYSA-N
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Patent
US06703347B2

Procedure details

Iron powder (8.1 g) was added to a solution of methyl 4-fluoro-3-nitrophenylacetate (27.24 g, 0.128 mol) in a mixture of concentrated hydrochloric acid (1.5 ml), isopropanol (265 ml) and water (26.5 ml) and the mixture was stirred at room temperature for 1 hour. A second portion of iron powder (8.1 g) was added and the mixture was heated to reflux for 1 hour. A further quantity of concentrated hydrochloric acid was added and the mixture was refluxed for a further 1 hour. The mixture was cooled to room temperature, filtered through a plug of Hyflo® diatomaceous earth and the filtrate was evaporated in vacuo to give methyl 3-amino-4-fluorophenylacetate (22.98 g) which was used without further purification in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.24 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
265 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
26.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O.Cl.C(O)(C)C>[Fe].O>[NH2:13][C:3]1[CH:4]=[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
27.24 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
265 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
8.1 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
26.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Hyflo® diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1F)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.98 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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